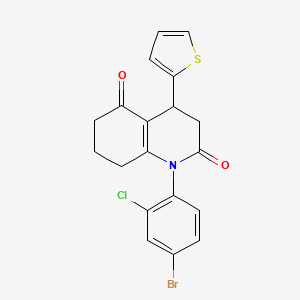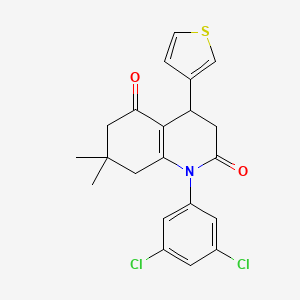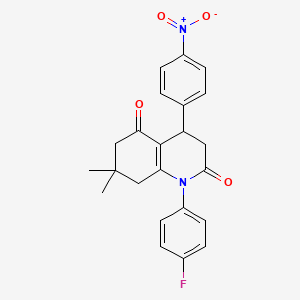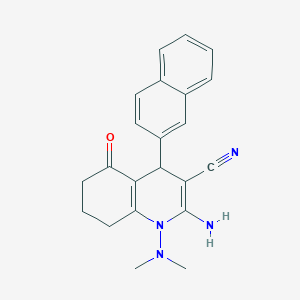
1-(1-adamantylcarbonyl)imidazolidin-2-one
Overview
Description
1-(1-adamantylcarbonyl)imidazolidin-2-one, also known as AdCI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AdCI is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H20N2O2.
Mechanism of Action
The mechanism of action of 1-(1-adamantylcarbonyl)imidazolidin-2-one is not fully understood. However, it has been proposed that 1-(1-adamantylcarbonyl)imidazolidin-2-one exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 1-(1-adamantylcarbonyl)imidazolidin-2-one has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
1-(1-adamantylcarbonyl)imidazolidin-2-one has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(1-adamantylcarbonyl)imidazolidin-2-one has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, 1-(1-adamantylcarbonyl)imidazolidin-2-one has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(1-adamantylcarbonyl)imidazolidin-2-one is its simple synthesis method, which allows for easy and scalable production. 1-(1-adamantylcarbonyl)imidazolidin-2-one also exhibits potent antitumor activity against various cancer cell lines and low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-(1-adamantylcarbonyl)imidazolidin-2-one is its poor solubility in water, which may limit its application in certain fields.
Future Directions
There are several future directions for the research and development of 1-(1-adamantylcarbonyl)imidazolidin-2-one. One potential direction is the synthesis of novel 1-(1-adamantylcarbonyl)imidazolidin-2-one derivatives with improved solubility and potency. Another direction is the development of 1-(1-adamantylcarbonyl)imidazolidin-2-one-based drug delivery systems for targeted cancer therapy. 1-(1-adamantylcarbonyl)imidazolidin-2-one can also be further explored for its potential applications in material science and catalysis. Overall, the unique properties and potential applications of 1-(1-adamantylcarbonyl)imidazolidin-2-one make it a promising candidate for further research and development.
Scientific Research Applications
1-(1-adamantylcarbonyl)imidazolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(1-adamantylcarbonyl)imidazolidin-2-one has been shown to exhibit potent antitumor activity against various cancer cell lines. 1-(1-adamantylcarbonyl)imidazolidin-2-one has also been used as a building block for the synthesis of novel drugs and drug delivery systems. In material science, 1-(1-adamantylcarbonyl)imidazolidin-2-one has been used as a precursor for the synthesis of functional materials such as metal-organic frameworks and porous polymers. In catalysis, 1-(1-adamantylcarbonyl)imidazolidin-2-one has been used as a ligand for various metal catalysts, exhibiting high catalytic activity and selectivity.
properties
IUPAC Name |
1-(adamantane-1-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-12(16-2-1-15-13(16)18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGYEPVUFUUEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantanylcarbonyl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-tert-butylphenyl)-3-{[(2-chlorophenoxy)acetyl]amino}propanoic acid](/img/structure/B4300883.png)

![7,7-dimethyl-4-phenyl-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4300887.png)
![dimethyl 5-amino-7-(2-fluorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300891.png)


![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4300909.png)
![3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B4300914.png)

![methyl 4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B4300941.png)
![ethyl 6-(3-methoxyphenyl)-4-[(2-methyl-5-nitrophenyl)amino]-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B4300942.png)
![ethyl 6-(3-methoxyphenyl)-2-oxo-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B4300946.png)
![ethyl 4-[(2-cyanophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B4300950.png)
